Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-
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Overview
Description
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce oxazole derivatives to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole-2-methanols .
Scientific Research Applications
Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to a wide range of receptors and enzymes through non-covalent interactions, leading to various biological effects . These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
Isoxazoles: These compounds have the oxygen and nitrogen atoms at different positions in the ring.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring.
Benzoxazoles: These compounds have a fused benzene ring.
Uniqueness
What sets Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
832076-71-8 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)17-14(16-10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
SJVSXNXOGXVWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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